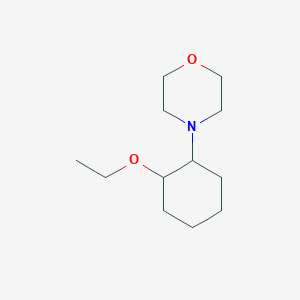
Benzene, (1-methylhexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (1-methylhexyl)-: . It is a derivative of benzene, where a methylhexyl group is attached to the benzene ring. This compound is part of the alkylbenzene family, which is known for its various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzene, (1-methylhexyl)- can be synthesized through the alkylation of benzene with 1-chlorohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of Benzene, (1-methylhexyl)- involves the Friedel-Crafts alkylation process. This method is favored due to its efficiency in producing alkylbenzenes. The reaction is carried out in large reactors where benzene and 1-chlorohexane are mixed with a catalyst like AlCl3, and the mixture is heated to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, (1-methylhexyl)- can undergo oxidation reactions, typically forming benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hexylbenzene.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene, (1-methylhexyl)- has various applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of detergents, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Benzene, (1-methylhexyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation .
Comparaison Avec Des Composés Similaires
Toluene: A methyl group attached to the benzene ring.
Ethylbenzene: An ethyl group attached to the benzene ring.
Propylbenzene: A propyl group attached to the benzene ring.
Comparison:
Uniqueness: Benzene, (1-methylhexyl)- is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter alkylbenzenes. This longer chain can affect its solubility, boiling point, and reactivity.
Propriétés
Numéro CAS |
2132-84-5 |
|---|---|
Formule moléculaire |
C13H20 |
Poids moléculaire |
176.30 g/mol |
Nom IUPAC |
heptan-2-ylbenzene |
InChI |
InChI=1S/C13H20/c1-3-4-6-9-12(2)13-10-7-5-8-11-13/h5,7-8,10-12H,3-4,6,9H2,1-2H3 |
Clé InChI |
CAEGRAMHTMWFPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


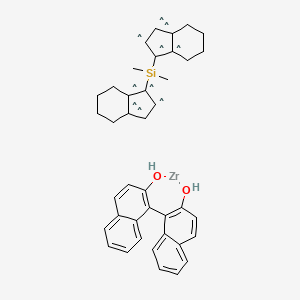
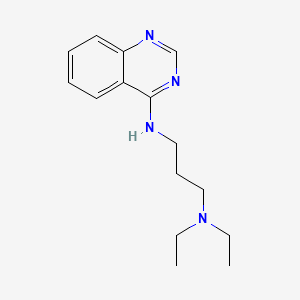
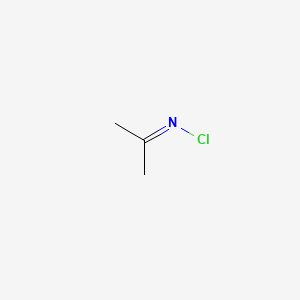
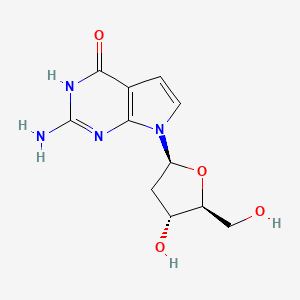
![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)

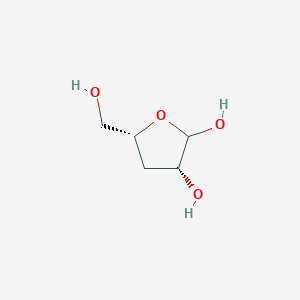
![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)
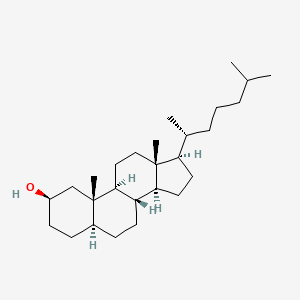
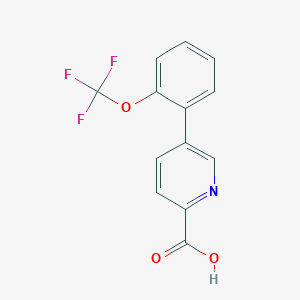


![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)
